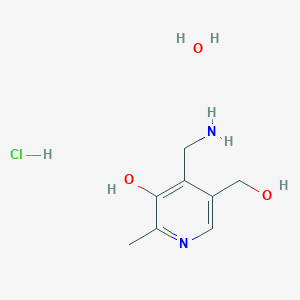
PYRIDOXAMINE DIHYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridoxamine dihydrochloride is a derivative of pyridoxamine, one of the forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end-products, making it a compound of interest in medical research, particularly for its potential therapeutic effects in diabetic complications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride typically involves the following steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. Pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.
Conversion to this compound: Pyridoxal oxime is reacted with acetic acid and zinc to yield an acetic acid solution containing pyridoxamine. The solution is then concentrated and the acetic acid is reclaimed. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: Pyridoxamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxal or pyridoxal phosphate.
Reduction: It can be reduced to form pyridoxine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and sulfuric acid.
Reduction: Reducing agents such as zinc and acetic acid are used.
Substitution: Reactions typically occur under mild conditions with appropriate nucleophiles.
Major Products:
Oxidation: Pyridoxal, Pyridoxal phosphate.
Reduction: Pyridoxine.
Substitution: Various substituted pyridoxamine derivatives depending on the nucleophile used
科学研究应用
Pyridoxamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is utilized in cell culture media as an alternative to pyridoxine or pyridoxal due to its stability and biological activity.
Medicine: It has been investigated for its potential therapeutic effects in treating diabetic nephropathy, neuropathy, and retinopathy. .
Industry: It is used in the production of vitamin B6 supplements and as an additive in fortified foods.
作用机制
Pyridoxamine dihydrochloride exerts its effects through several mechanisms:
Scavenging Reactive Carbonyl Species: It reacts with reactive carbonyl species, such as methylglyoxal and 3-deoxyglucosone, preventing them from modifying proteins and other biomolecules.
Inhibition of Glycation and Lipoxidation: It inhibits the Maillard reaction and the formation of advanced glycation and lipoxidation end-products, which are implicated in diabetic complications.
Chelation of Metal Ions: It chelates metal ions, such as copper and iron, which catalyze oxidative reactions, thereby reducing oxidative stress
相似化合物的比较
Pyridoxamine dihydrochloride is compared with other vitamin B6 compounds, such as pyridoxine and pyridoxal:
Pyridoxine: Also known as vitamin B6, pyridoxine is commonly used in supplements and fortified foods. It is less effective than pyridoxamine in inhibiting glycation and lipoxidation reactions.
Pyridoxal: Pyridoxal is another form of vitamin B6 that serves as a coenzyme in various enzymatic reactions. It is less stable than pyridoxamine in liquid media and less effective in scavenging reactive carbonyl species.
Pyridoxal Phosphate: The biologically active form of vitamin B6, pyridoxal phosphate, is involved in numerous enzymatic reactions. .
属性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJSFRONKUPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Hydroxy-5-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812273.png)
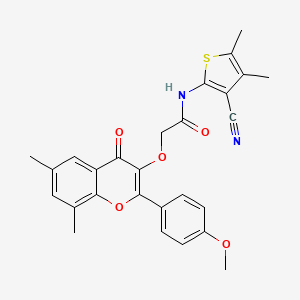
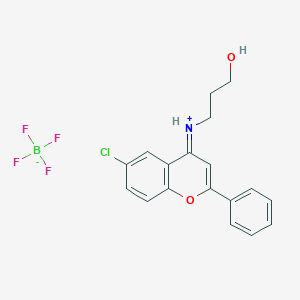
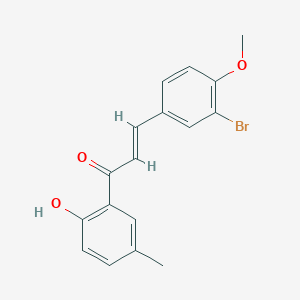
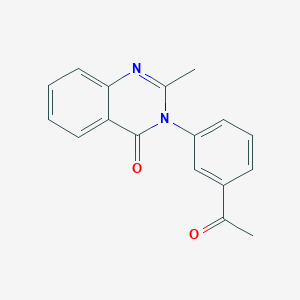
![2-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7812315.png)
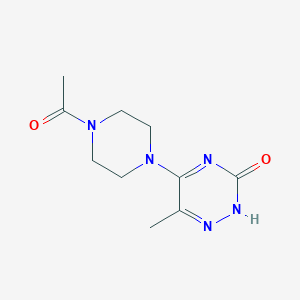
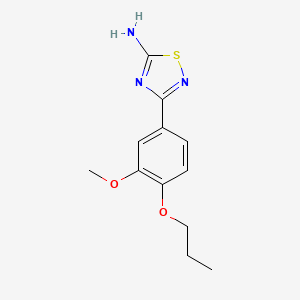

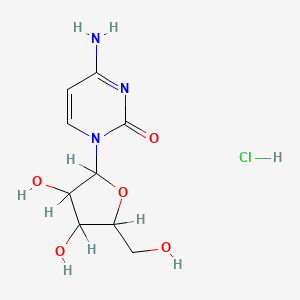
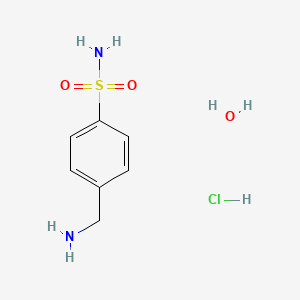
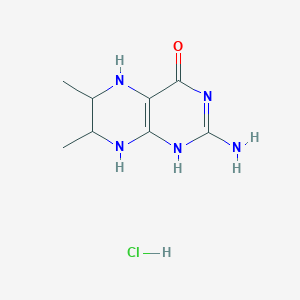
![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)
